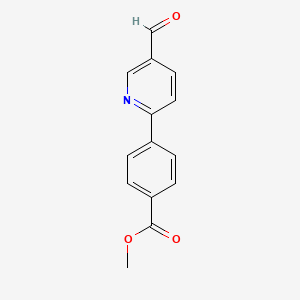

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate

Übersicht

Beschreibung

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate: is an organic compound with the molecular formula C14H11NO3 It is a derivative of benzenecarboxylate, featuring a pyridine ring substituted with a formyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromomethylbenzoate and 5-formyl-2-pyridine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The reaction mixture is heated to a specific temperature, usually around 100-120°C, in the presence of a suitable solvent like dimethylformamide (DMF).

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: 4-(5-carboxy-2-pyridinyl)benzenecarboxylate

Reduction: 4-(5-hydroxymethyl-2-pyridinyl)benzenecarboxylate

Substitution: Products vary based on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research. The compound exhibits properties that allow it to inhibit key enzymes involved in tumor growth, making it a candidate for further development as an anticancer agent.

Case Study: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of various carboxylic acid derivatives, this compound was identified as a promising candidate due to its structural features that enhance binding affinity to target enzymes. The findings indicated that modifications in the carboxylic acid structure could lead to varying degrees of inhibition, highlighting the importance of structure-activity relationships (SAR) in drug design.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its formyl group can participate in various reactions, including:

- Condensation Reactions : The formyl group can undergo condensation with amines to form imines or other derivatives.

- Rearrangement Reactions : Under specific conditions, the compound can rearrange to yield different structural isomers that may have distinct biological activities.

Recent research has focused on the structural optimization of this compound derivatives to enhance their biological activity. For instance, studies have shown that introducing additional functional groups can significantly improve the compound's efficacy as an enzyme inhibitor.

Example Research Study

A notable study published in a peer-reviewed journal examined a series of this compound derivatives. The researchers found that certain substitutions on the aromatic ring led to increased potency against specific cancer cell lines. This highlights the importance of exploring diverse chemical modifications to maximize therapeutic potential.

Wirkmechanismus

The mechanism of action of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets. The formyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(2-pyridinyl)benzenecarboxylate: Lacks the formyl group, resulting in different reactivity and applications.

Methyl 4-(5-methyl-2-pyridinyl)benzenecarboxylate: Contains a methyl group instead of a formyl group, leading to variations in chemical behavior.

Methyl 4-(5-nitro-2-pyridinyl)benzenecarboxylate:

Uniqueness: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications.

Biologische Aktivität

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound features a pyridine ring substituted with a formyl group , which significantly influences its reactivity and biological interactions. The presence of both the formyl and benzenecarboxylate moieties positions it as a versatile scaffold in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's effectiveness against specific pathogens has been documented, indicating its utility in developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. Its mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes play a significant role.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with biological macromolecules. Key points include:

- Binding Affinity : The formyl group enhances the compound's ability to form hydrogen bonds with target proteins, which is critical for its biological activity.

- Reactive Intermediates : The compound can undergo various chemical transformations, leading to reactive intermediates that may interact with nucleophilic sites on proteins or DNA, potentially resulting in biological effects such as enzyme inhibition or DNA damage.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study reported the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic .

- Cancer Cell Apoptosis : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines, suggesting a mechanism involving induction of apoptosis .

- Enzyme Interaction Studies : Research highlighted the inhibition of dihydrofolate reductase (DHFR) by this compound, suggesting its potential as a lead compound for developing new antifolate drugs .

Eigenschaften

IUPAC Name |

methyl 4-(5-formylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJIESUYNCMVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377500 | |

| Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-66-1 | |

| Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.